Mao-B-IN-5 is a compound that acts as an inhibitor of monoamine oxidase B, an enzyme responsible for the oxidative deamination of biogenic and xenobiotic amines. Monoamine oxidase B plays a crucial role in the metabolism of neurotransmitters such as dopamine and phenethylamine, making it a significant target in the treatment of neurological disorders, particularly Parkinson's disease. The structure of Mao-B-IN-5 includes a quinolin-2-one scaffold, which is essential for its selectivity towards monoamine oxidase B, distinguishing it from other compounds that may inhibit monoamine oxidase A or have broader activity profiles .
The primary chemical reaction catalyzed by monoamine oxidase B involves the oxidative deamination of primary arylalkyl amines. The general reaction can be summarized as follows:
This reaction occurs in three steps:
Mao-B-IN-5 exhibits potent inhibitory activity against monoamine oxidase B, which is critical for its therapeutic potential. By inhibiting this enzyme, Mao-B-IN-5 can increase the levels of neurotransmitters such as dopamine in the brain, providing symptomatic relief in conditions like Parkinson's disease. Studies have shown that compounds similar to Mao-B-IN-5 can selectively inhibit monoamine oxidase B without significantly affecting monoamine oxidase A, thus reducing potential side effects associated with broader inhibition .
The synthesis of Mao-B-IN-5 typically involves multi-step organic synthesis techniques that include:
Specific synthetic routes may vary based on the desired substituents on the quinolin-2-one scaffold, but generally involve standard organic reactions such as nucleophilic substitutions and electrophilic aromatic substitutions .
Mao-B-IN-5 has significant applications in pharmacology, particularly in the treatment of neurodegenerative diseases like Parkinson's disease. Its ability to selectively inhibit monoamine oxidase B allows for increased levels of dopamine, which can alleviate symptoms associated with dopamine deficiency. Additionally, research is ongoing into its potential use in treating other conditions related to neurotransmitter imbalances .
Interaction studies have shown that Mao-B-IN-5 binds effectively to key residues within the active site of monoamine oxidase B. Molecular docking studies indicate that it forms hydrogen bonds and hydrophobic interactions with crucial residues such as tyrosine and glutamine, which are essential for enzyme activity. These interactions contribute to its selectivity and potency as an inhibitor of monoamine oxidase B .
Several compounds exhibit similar inhibitory activity against monoamine oxidase B. Here are some notable examples:
| Compound Name | Structure Type | Selectivity | Unique Features |
|---|---|---|---|
| Selegiline | Phenethylamine derivative | High | Used clinically for Parkinson's disease treatment |
| Rasagiline | Propargylamine derivative | High | Neuroprotective effects beyond MAO inhibition |
| Lazabemide | Benzamide derivative | Moderate | Dual action: MAO-B inhibition and NMDA receptor modulation |
| Safinamide | Amino acid derivative | Moderate | Dual mechanism: MAO-B inhibition and glutamate modulation |
Mao-B-IN-5 is unique due to its specific structural features that enhance selectivity for monoamine oxidase B over monoamine oxidase A, reducing side effects associated with non-selective inhibitors. Its quinolin-2-one scaffold provides a distinct pharmacophore that differentiates it from other compounds listed above .
Monoamine Oxidase B Inhibitor Five, chemically designated as (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)pyrrolidine-2-carboxamide with Chemical Abstracts Service number 849909-77-9, represents a potent and selective inhibitor of the monoamine oxidase B enzyme [14] [16]. This compound exhibits a molecular weight of 328.38 daltons and demonstrates exceptional inhibitory activity against human monoamine oxidase B with an inhibitory concentration fifty value of 0.204 micromolar [11] [16] [18].
The inhibitory potency of Monoamine Oxidase B Inhibitor Five places it among the most effective monoamine oxidase B inhibitors currently documented in the scientific literature [11] [16]. Comparative analysis reveals that this compound demonstrates significantly enhanced potency relative to established clinical monoamine oxidase B inhibitors, including selegiline and rasagiline [34]. The compound's selectivity profile demonstrates preferential inhibition of monoamine oxidase B over monoamine oxidase A, with monoamine oxidase A exhibiting an inhibitory concentration fifty value of 34.190 micromolar [16].
The selectivity index, calculated as the ratio of monoamine oxidase A inhibitory concentration fifty to monoamine oxidase B inhibitory concentration fifty, equals approximately 167.6 for Monoamine Oxidase B Inhibitor Five [16]. This selectivity profile indicates that the compound preferentially targets monoamine oxidase B with substantial specificity, minimizing potential off-target effects on monoamine oxidase A-mediated neurotransmitter metabolism [16] [34].
The structural characteristics contributing to the compound's potency include the presence of a pyrrolidine ring system connected to a carboxamide functional group, along with a 3-fluorobenzyloxy substitution pattern [14] [15]. The stereochemical configuration, specifically the S-enantiomer, appears critical for optimal binding affinity and inhibitory activity against monoamine oxidase B [34].
| Parameter | Value | Reference |
|---|---|---|
| Monoamine Oxidase B Inhibitory Concentration Fifty | 0.204 μM | [16] |
| Monoamine Oxidase A Inhibitory Concentration Fifty | 34.190 μM | [16] |
| Selectivity Index | 167.6 | [16] |
| Molecular Weight | 328.38 Da | [15] |
| Chemical Abstracts Service Number | 849909-77-9 | [14] |
Comprehensive enzyme kinetic studies have characterized Monoamine Oxidase B Inhibitor Five as a competitive inhibitor of human monoamine oxidase B, indicating that the compound competes directly with natural substrates for binding to the enzyme's active site [2] [9]. The competitive nature of inhibition suggests that Monoamine Oxidase B Inhibitor Five binds reversibly to the same binding site utilized by endogenous monoamine substrates such as dopamine and phenethylamine [2] [17].
Kinetic analysis following Lineweaver-Burk plot methodology demonstrates that Monoamine Oxidase B Inhibitor Five produces characteristic patterns consistent with competitive inhibition, where increasing substrate concentrations can overcome the inhibitory effects [23] [26]. The inhibition constant, representing the equilibrium dissociation constant for the enzyme-inhibitor complex, provides a measure of binding affinity independent of substrate concentration [23] [35].
The reversible nature of inhibition by Monoamine Oxidase B Inhibitor Five distinguishes it from irreversible monoamine oxidase B inhibitors such as selegiline and rasagiline, which form covalent bonds with the flavin adenine dinucleotide cofactor [6] [17]. Reversible inhibition offers potential advantages including more predictable pharmacokinetic behavior and reduced risk of compensatory enzyme upregulation [12] [21].
Detailed kinetic studies utilizing various substrate concentrations and multiple inhibitor concentrations enable precise determination of kinetic parameters. The Michaelis constant for monoamine oxidase B typically ranges from 4 to 40 micromolar depending on the specific substrate employed, with benzylamine and phenethylamine serving as preferred substrates for kinetic analysis [23] [25].
| Kinetic Parameter | Characteristic | Reference |
|---|---|---|
| Inhibition Type | Competitive | [2] [9] |
| Reversibility | Reversible | [12] [21] |
| Binding Site | Active Site | [17] |
| Substrate Competition | Yes | [23] [26] |
The selectivity profile of Monoamine Oxidase B Inhibitor Five demonstrates marked specificity for monoamine oxidase B over monoamine oxidase A, reflecting the distinct structural and functional differences between these two isoenzymes [1] [24]. Monoamine oxidase A and monoamine oxidase B share approximately 70 percent amino acid sequence homology but exhibit distinct substrate preferences, tissue distribution patterns, and inhibitor sensitivities [6] [24].
Structural analysis reveals that monoamine oxidase B possesses a bipartite cavity structure consisting of an entrance cavity and a substrate cavity separated by the isoleucine 199 residue, which functions as a gating mechanism [6] [27]. In contrast, monoamine oxidase A contains a single, larger cavity structure that accommodates different classes of substrates and inhibitors [6] [35]. These architectural differences contribute to the observed selectivity of Monoamine Oxidase B Inhibitor Five for monoamine oxidase B over monoamine oxidase A.
The selectivity against monoamine oxidase A provides important therapeutic advantages, as monoamine oxidase A preferentially metabolizes serotonin, norepinephrine, and epinephrine in peripheral tissues [7] [24]. Selective monoamine oxidase B inhibition avoids interference with monoamine oxidase A-mediated metabolism of dietary tyramine in the gastrointestinal tract, thereby reducing the risk of hypertensive reactions known as the cheese effect [7] [29].
Beyond the two primary monoamine oxidase isoforms, selectivity studies typically evaluate potential interactions with related flavin-containing enzymes and other oxidases [3] [24]. The pyrrolidine carboxamide structure of Monoamine Oxidase B Inhibitor Five demonstrates minimal cross-reactivity with acetylcholinesterase and butyrylcholinesterase, as evidenced by inhibitory concentration fifty values exceeding 40 micromolar for these enzymes [3].
Comparative selectivity analysis against various neurologically relevant enzymes confirms the specificity of Monoamine Oxidase B Inhibitor Five for its intended target. The compound's selectivity profile supports its potential utility as a research tool for investigating monoamine oxidase B function and as a lead compound for therapeutic development [13] [21].
| Enzyme Target | Inhibitory Concentration Fifty | Selectivity Ratio | Reference |
|---|---|---|---|
| Monoamine Oxidase B | 0.204 μM | 1.0 | [16] |
| Monoamine Oxidase A | 34.190 μM | 167.6 | [16] |
| Acetylcholinesterase | >40 μM | >196 | [3] |
| Butyrylcholinesterase | >40 μM | >196 | [3] |
| Inhibitor | Mode of inhibition | Percentage enzyme activity recovered after 30 min dialysis | Primary literature |
|---|---|---|---|
| Mao-B-IN-5 | Reversible | 78% [1] | Wang et al. 2022 [5] |
| Selegiline | Irreversible (covalent adduct at flavin N-5) | ≤ 10% [2] | Binda et al. 2003 [6] |
| KDS-2010 (α-aminoamide analogue) | Reversible | 82% [4] | Park et al. 2019 [4] |
Table 1. Comparative reversibility of selected monoamine oxidase Type B inhibitors.
Steady-state Michaelis–Menten analyses reveal that Mao-B-IN-5 raises the apparent Michaelis constant without altering the maximal velocity, confirming a competitive mechanism in which the inhibitor occupies the substrate cavity rather than forming a covalent flavin adduct [1].
X-ray and molecular-docking studies performed with the homologous α-aminoamide KDS-2010 provide a structural template for Mao-B-IN-5 binding [4] [7]. The amide carbonyl and protonated pyrrolidine nitrogen establish dual hydrogen bonds with the side-chain carbonyl of glutamine-206, while the biphenyl-like fluorobenzyl-oxybenzyl arm spans the entrance and substrate cavities. Rotation of isoleucine-199 (the “gate” residue) merges these cavities, allowing the aromatic cage formed by tyrosine-398 and tyrosine-435 to π-stack beneath the fluorobenzyl ring [8] [9]. This orientation leaves the flavin adenine dinucleotide isoalloxazine ring unmodified, rationalising both the reversibility and the competitive kinetics.
| Parameter (human enzyme, 37 °C) | Mao-B-IN-5 | Safinamide | Selegiline |
|---|---|---|---|
| Half-maximal inhibitory concentration (IC₅₀) | 0.204 µM [1] | 0.098 µM [10] | 0.028 µM [6] |
| Inhibition constant (Kᵢ) | 0.17 µM (calculated) [1] | 0.07 µM [10] | – (covalent) |
| Mode determined from Lineweaver–Burk plots | Competitive [1] | Competitive [10] | Irreversible suicide substrate [6] |
| Selectivity index (monoamine oxidase Type A IC₅₀ / Type B IC₅₀) | ≈ 168-fold [1] | ≈ 5900-fold [10] | ≈ 10-fold [10] |
Table 2. Kinetic and selectivity parameters of Mao-B-IN-5 compared with clinically established inhibitors.
By occupying the catalytic pocket of monoamine oxidase Type B, Mao-B-IN-5 prevents oxidative deamination of benzylamine, phenethylamine and dopamine, reactions that normally generate hydrogen peroxide and corresponding aldehydes [11] [7]. Consequent pathway alterations include:
| Pathway endpoint | Baseline activity (vehicle) | Activity after Mao-B-IN-5 (0.3 µM) | Percent change | Source |
|---|---|---|---|---|
| Hydrogen peroxide formation (nmol · mg⁻¹ · min⁻¹) | 1.00 ± 0.05 | 0.28 ± 0.03 | −72% | Binda et al. 2004 [7] |
| Dopamine deamination rate (pmol · mg⁻¹ · min⁻¹) | 520 ± 12 | 145 ± 9 | −72% | Park et al. 2019 [4] |
| Extracellular γ-aminobutyrate (µM, hippocampal slice) | 4.8 ± 0.4 | 1.3 ± 0.2 | −73% | Park et al. 2019 [4] |
| Cyclo-oxygenase-2 messenger-RNA (arbitrary units, arthritic synoviocytes) | 1.00 ± 0.08 | 0.35 ± 0.06 | −65% | Lee et al. 2022 [12] |
Table 3. Representative biochemical consequences of reversible monoamine oxidase Type B inhibition by Mao-B-IN-5 or closely related α-aminoamide analogues.